molecular formula C21H18N2O3 B12461809 N-benzyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide

N-benzyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide

Cat. No.: B12461809
M. Wt: 346.4 g/mol
InChI Key: WCKKRCFWPGOFLT-UHFFFAOYSA-N
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Description

N-benzyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide is an organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide typically involves multi-step organic reactions. One possible synthetic route could be:

    Formation of the Amide Bond: This can be achieved by reacting a benzylamine with a suitable acid chloride or anhydride under basic conditions.

    Introduction of the Pyridinyl Group: This step might involve a nucleophilic substitution reaction where a pyridine derivative is introduced.

    Formation of the Ketone Group: Oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be employed to introduce the ketone functionality.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to carboxylic acids using strong oxidizing agents.

    Reduction: The ketone group can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: The benzyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, PCC

    Reduction: NaBH4, LiAlH4

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: As a building block for the synthesis of polymers or advanced materials with specific properties.

    Biological Studies: As a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action for compounds like N-benzyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide typically involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide: can be compared with other amides and ketones such as:

Uniqueness

    Structural Complexity: The presence of multiple functional groups (amide, ketone, pyridinyl, and phenyl) makes it a versatile compound for various applications.

    Reactivity: The combination of these functional groups allows for diverse chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

N-benzyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide

InChI

InChI=1S/C21H18N2O3/c24-18-13-7-8-14-23(18)19(20(25)17-11-5-2-6-12-17)21(26)22-15-16-9-3-1-4-10-16/h1-14,19H,15H2,(H,22,26)

InChI Key

WCKKRCFWPGOFLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(C(=O)C2=CC=CC=C2)N3C=CC=CC3=O

Origin of Product

United States

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